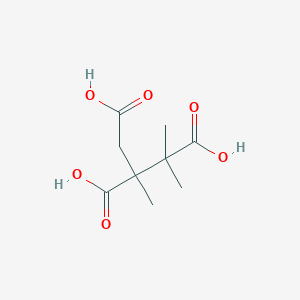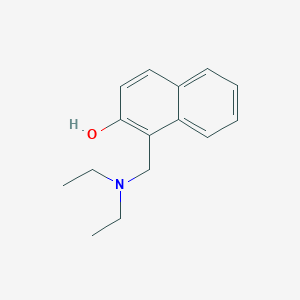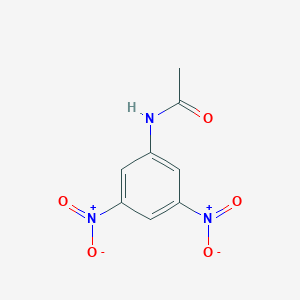![molecular formula C19H21NO5 B181276 1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]- CAS No. 102616-61-5](/img/structure/B181276.png)
1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-' is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a synthetic derivative of safrole, which is a natural compound found in various plants.
Mecanismo De Acción
The exact mechanism of action of 1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-' is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body, which are involved in various physiological processes.
Efectos Bioquímicos Y Fisiológicos
1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-' has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and viral cells, and modulate the activity of certain neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-' in lab experiments is its high potency and selectivity. It has been found to exhibit significant activity at low concentrations, which makes it a useful tool for studying various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are various future directions for research on 1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-' that can be explored. One potential area of research is the development of new analogs of this compound with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer, viral infections, and neurological disorders. Additionally, the mechanism of action of this compound can be further elucidated to better understand its effects on various physiological processes.
Conclusion:
In conclusion, 1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-' is a synthetic derivative of safrole that has shown significant potential as a pharmacological agent. It has been extensively studied for its antitumor, antifungal, antiviral, antidepressant, anxiolytic, and analgesic properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound can lead to the development of new drugs with improved therapeutic properties.
Métodos De Síntesis
The synthesis of 1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-' involves the reaction of safrole with para-methoxybenzaldehyde and morpholine in the presence of a catalyst. The resulting product is a white to light yellow crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-' has been extensively studied for its potential pharmacological properties. It has been found to exhibit significant activity as an antitumor agent, antifungal agent, and antiviral agent. Additionally, it has been investigated for its potential as an antidepressant, anxiolytic, and analgesic.
Propiedades
Número CAS |
102616-61-5 |
|---|---|
Nombre del producto |
1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]- |
Fórmula molecular |
C19H21NO5 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C19H21NO5/c1-22-14-4-2-13(3-5-14)19(20-6-8-23-9-7-20)15-10-17-18(11-16(15)21)25-12-24-17/h2-5,10-11,19,21H,6-9,12H2,1H3 |
Clave InChI |
KAHGBOHCJFKVGS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC3=C(C=C2O)OCO3)N4CCOCC4 |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC3=C(C=C2O)OCO3)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



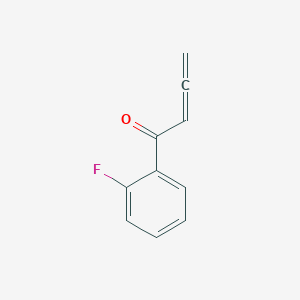
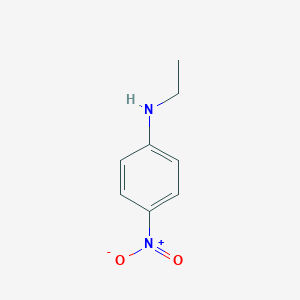
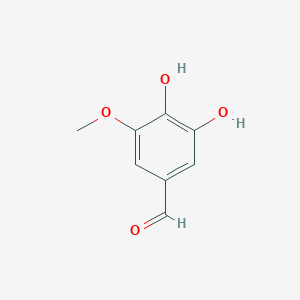
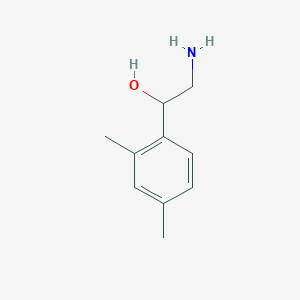
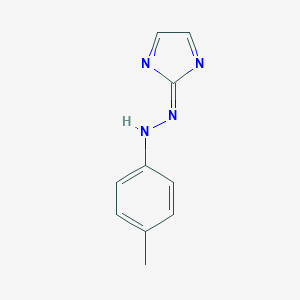


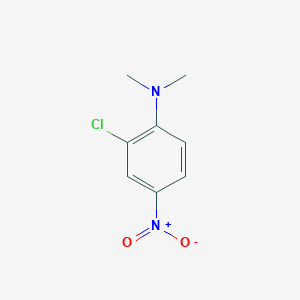
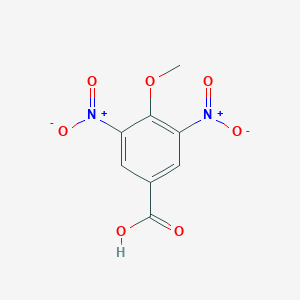
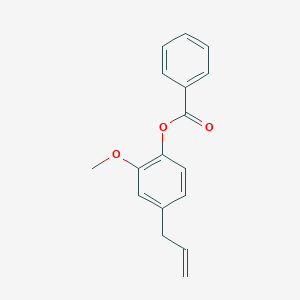
![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)
